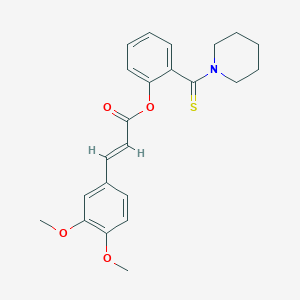![molecular formula C13H8N4O6 B11094775 N-[(E)-(2,4,6-trinitrophenyl)methylidene]aniline CAS No. 29865-45-0](/img/structure/B11094775.png)
N-[(E)-(2,4,6-trinitrophenyl)methylidene]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-PHENYL-N-[(E)-1-(2,4,6-TRINITROPHENYL)METHYLIDENE]AMINE is an organic compound characterized by the presence of a phenyl group and a trinitrophenyl group connected through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-PHENYL-N-[(E)-1-(2,4,6-TRINITROPHENYL)METHYLIDENE]AMINE typically involves the condensation reaction between aniline and 2,4,6-trinitrobenzaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-PHENYL-N-[(E)-1-(2,4,6-TRINITROPHENYL)METHYLIDENE]AMINE undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the trinitrophenyl ring make it susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro groups can be reduced to amino groups under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridge.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include aniline and other nucleophiles. The reactions are typically carried out in polar solvents such as acetonitrile or dimethyl sulfoxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium borohydride are used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted phenyl derivatives.
Reduction: Products include amino derivatives of the original compound.
Oxidation: Products include oxidized derivatives, potentially leading to the formation of carboxylic acids or other oxidized species.
Scientific Research Applications
N-PHENYL-N-[(E)-1-(2,4,6-TRINITROPHENYL)METHYLIDENE]AMINE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-PHENYL-N-[(E)-1-(2,4,6-TRINITROPHENYL)METHYLIDENE]AMINE involves its interaction with specific molecular targets. The nitro groups on the trinitrophenyl ring are key to its reactivity, enabling it to participate in various biochemical pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-PHENYL-2,4,6-TRINITROANILINE
- N-(2,4,6-TRINITROPHENYL)NAPHTHALEN-1-AMINE
- N-(2,4,6-TRINITROPHENYL)NAPHTHALEN-2-AMINE
- N-(3-NITROPHENYL)-2,4,6-TRINITROANILINE
Uniqueness
N-PHENYL-N-[(E)-1-(2,4,6-TRINITROPHENYL)METHYLIDENE]AMINE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
CAS No. |
29865-45-0 |
|---|---|
Molecular Formula |
C13H8N4O6 |
Molecular Weight |
316.23 g/mol |
IUPAC Name |
N-phenyl-1-(2,4,6-trinitrophenyl)methanimine |
InChI |
InChI=1S/C13H8N4O6/c18-15(19)10-6-12(16(20)21)11(13(7-10)17(22)23)8-14-9-4-2-1-3-5-9/h1-8H |
InChI Key |
RJMCNQDBCYWMAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-3-(4-methylphenyl)-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione](/img/structure/B11094692.png)
![(5Z)-5-(thiophen-3-ylmethylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11094697.png)
![2-(Dichloromethyl)-4,6-dimethyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B11094705.png)
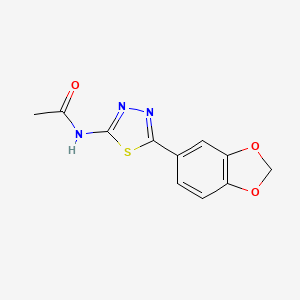
![4-Chloro-N-(10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)benzamide](/img/structure/B11094713.png)
![2,2'-{methanediylbis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(3,4-dibromo-6-methoxyphenol)](/img/structure/B11094719.png)
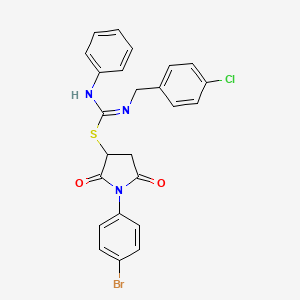
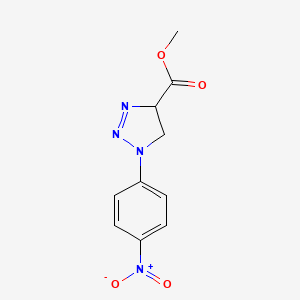
![4-{2-[Bis(2-methyl-1H-indol-3-YL)methyl]-4,6-dichlorophenyl}morpholine](/img/structure/B11094738.png)
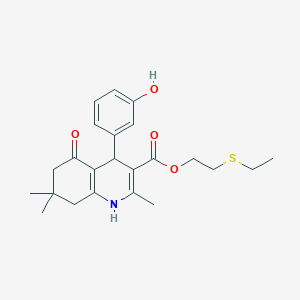
![Ethyl 6'-amino-5-chloro-5'-cyano-2-oxo-2'-propyl-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B11094756.png)
![2-chloro-N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11094764.png)
![N-(3-Chlorophenyl)-2-[2,5-dimethoxy(phenylsulfonyl)anilino]acetamide](/img/structure/B11094768.png)
